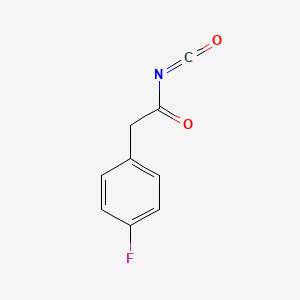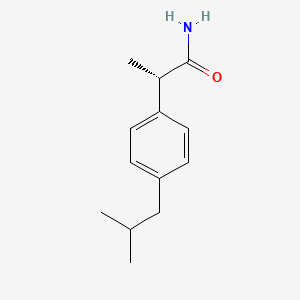
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
描述
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate is an organic compound belonging to the tetralone family Tetralones are bicyclic compounds that consist of a benzene ring fused to a cyclohexanone ring This specific compound features a methyl ester group at the second position and a hydroxyl group at the sixth position on the tetralone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can be achieved through several methods. One common approach involves the hydroxylation of 1-tetralone derivatives followed by esterification. For instance, the hydroxylation of 1-tetralone can be performed using aluminum chloride (AlCl3) in toluene, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to maximize yield and purity. One-pot methods are often employed to streamline the synthesis process, reducing the number of steps and reaction time. For example, a one-pot method involving hydrogenation and methylation of 1-tetralone using methyl trifluoroacetate or methyl bromide has been reported to achieve high yields .
化学反应分析
Types of Reactions
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-1-tetralone-2-acetate.
Reduction: Formation of 6-hydroxy-1-tetralol-2-acetate.
Substitution: Formation of various substituted tetralone derivatives depending on the reagent used.
科学研究应用
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate involves its interaction with specific molecular targets. For instance, as a potential MAO inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have antidepressant effects .
相似化合物的比较
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can be compared with other tetralone derivatives:
1-Tetralone: Lacks the hydroxyl and ester groups, making it less reactive in certain chemical reactions.
6-Hydroxy-1-tetralone: Similar structure but lacks the ester group, which may affect its solubility and reactivity.
Methyl 1-tetralone-2-acetate: Similar structure but lacks the hydroxyl group, which may influence its biological activity.
The presence of both the hydroxyl and ester groups in this compound makes it unique and potentially more versatile in various chemical and biological applications .
属性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
methyl 2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H14O4/c1-17-12(15)7-9-3-2-8-6-10(14)4-5-11(8)13(9)16/h4-6,9,14H,2-3,7H2,1H3 |
InChI 键 |
JLEUUUYGJAACKO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1CCC2=C(C1=O)C=CC(=C2)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

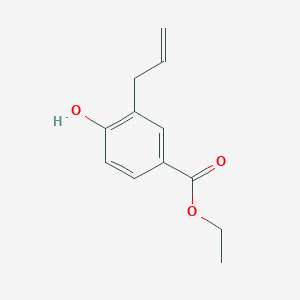
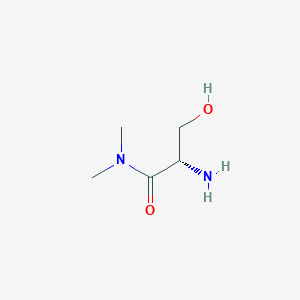
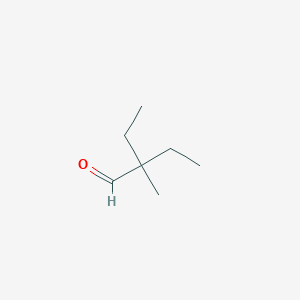


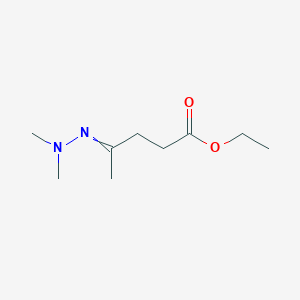
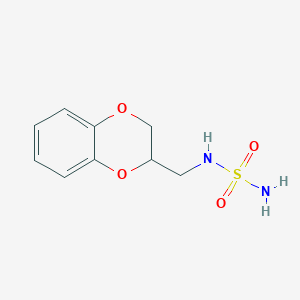
![N-[(Benzoylsulfanyl)acetyl]glycine](/img/structure/B8652386.png)

![Methyl 3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propanoate](/img/structure/B8652392.png)

